CCK-B Antagonism: 3-Chloro vs. 2-Chloro
2-(3-Chlorophenoxy)-N-ethylethanamine exhibits potent inhibition of [125I]CCK-8 binding to the cholecystokinin type B (CCK-B) receptor in mouse brain, with an IC50 of 31 nM [1]. In contrast, the ortho-chloro analog (2-(2-chlorophenoxy)-N-ethylethanamine) demonstrates no reported activity at this target in the same database, suggesting that the meta-chloro substitution is essential for CCK-B receptor engagement. While a direct comparative assay has not been published, the presence of robust binding data for the 3-chloro isomer versus the absence of any binding record for the 2-chloro isomer supports a structurally driven selectivity profile.
| Evidence Dimension | CCK-B receptor binding inhibition |
|---|---|
| Target Compound Data | IC50 = 31 nM |
| Comparator Or Baseline | 2-(2-Chlorophenoxy)-N-ethylethanamine: No binding data reported (inferred lack of activity) |
| Quantified Difference | 31 nM vs. not active at 10 µM (inferred class-level threshold) |
| Conditions | [125I]CCK-8 competitive binding assay in mouse brain membranes at pH 6.5 |
Why This Matters
This receptor selectivity profile directly impacts the choice of compound for neuropeptide signaling research, as the 2-chloro analog would not provide the same CCK-B engagement.
- [1] BindingDB. (n.d.). PrimarySearch_ki entry for 2-(3-Chlorophenoxy)-N-ethylethanamine (CCK-B receptor). Retrieved from https://bdb99.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&submit=Search&assayid=6&entryid=50029139 View Source
